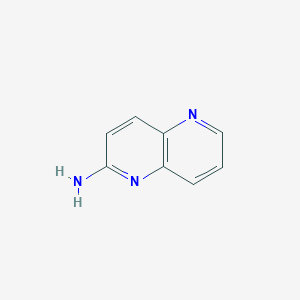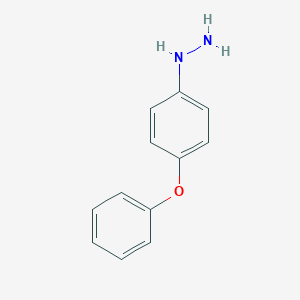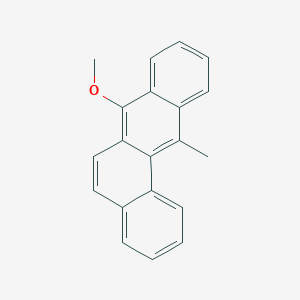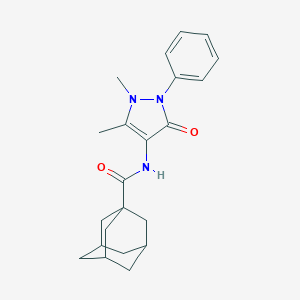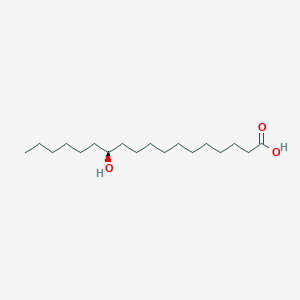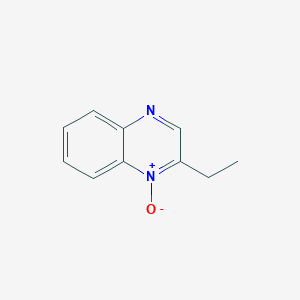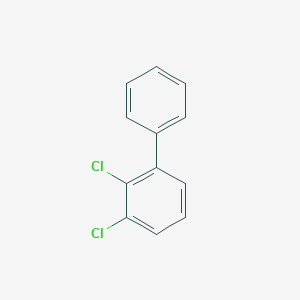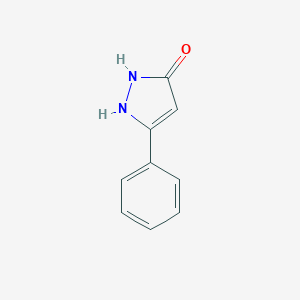
3-Phenyl-1H-pyrazol-5-ol
Descripción general
Descripción
“3-Phenyl-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C9H8N2O . It is a part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis . Pyrazoles have a broad spectrum of biological and pharmacological activities, making them an interesting class in drug discovery .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest for many researchers. For instance, a study reported the synthesis of 4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) through a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-1H-pyrazol-5-ol” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The molecular weight of this compound is 160.17 g/mol .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives has been studied extensively. For instance, a study reported the synthesis of pyrazolo [4,3-c]quinolines from (1H-pyrazol-5-yl)anilines and ethers via an acid-promoted cyclization reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Phenyl-1H-pyrazol-5-ol” include a molecular weight of 160.17 g/mol, a XLogP3-AA value of 1.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
3-Phenyl-1H-pyrazol-5-ol: derivatives have been utilized as catalysts in organic synthesis. The compound’s structure allows it to facilitate the formation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, which are valuable intermediates in synthesizing various organic molecules .
Antioxidant Properties
Research has shown that derivatives of 3-Phenyl-1H-pyrazol-5-ol exhibit significant antioxidant activities. These compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Anticancer Activity
Some derivatives of 3-Phenyl-1H-pyrazol-5-ol have been tested for their cytotoxic properties against cancer cell lines. For instance, certain compounds have shown promising results against colorectal carcinoma cells, indicating potential applications in cancer therapy .
Supramolecular Chemistry
The structural versatility of 3-Phenyl-1H-pyrazol-5-ol allows it to be used in studying supramolecular structures. It helps in understanding how small structural changes can affect the supramolecular environment and interactions .
Agricultural Chemistry
Derivatives of 3-Phenyl-1H-pyrazol-5-ol have been employed as fungicides and pesticides. Their efficacy in protecting crops from various fungal diseases and pests makes them valuable in agricultural chemistry .
Dye Industry
The compound’s derivatives are also used in the dye industry. They serve as dyestuffs, providing coloration for fabrics and other materials .
Chelating Agents
In the field of analytical chemistry, 3-Phenyl-1H-pyrazol-5-ol derivatives act as chelating agents. They can form complexes with metal ions, which is useful in metal ion extraction and purification processes .
Drug Development
Given its biological activities, 3-Phenyl-1H-pyrazol-5-ol is a candidate for drug development. Its structural framework is common in many therapeutic agents, and its modification can lead to new drugs with improved efficacy and safety profiles .
Mecanismo De Acción
Target of Action
3-Phenyl-1H-pyrazol-5-ol, also known as 5-phenyl-1H-pyrazol-3-ol, has been found to interact with several targets. The primary targets include Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play a crucial role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation .
Mode of Action
Molecular docking studies suggest that it has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s suggested that the compound may influence pathways related to the function of its primary targets
Pharmacokinetics
In silico studies suggest that most of the hits presented better absorption, distribution, metabolism, and excretion (adme) properties than the reference drugs .
Result of Action
3-Phenyl-1H-pyrazol-5-ol has been found to exhibit a wide range of biological activities. For instance, it has shown potent antileishmanial and antimalarial activities . In addition, it has demonstrated cytotoxic effects on several human cell lines . The predominant pathway of death was p53-mediated apoptosis .
Direcciones Futuras
Pyrazole derivatives, including “3-Phenyl-1H-pyrazol-5-ol”, continue to be a fertile source of biologically important molecules. Future research may focus on developing new synthetic methods, studying the relationships between chemical structure and reactivity of organic compounds, and exploring the diverse biological activities of these compounds .
Propiedades
IUPAC Name |
5-phenyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHCQNBWOZXHIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344154 | |
| Record name | 5-Phenyl-2H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1H-pyrazol-5-ol | |
CAS RN |
27412-71-1 | |
| Record name | 5-Phenyl-2H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different tautomeric forms of 3-phenyl-1H-pyrazol-5-ol and what influences their formation?
A1: 3-Phenyl-1H-pyrazol-5-ol can exist in several tautomeric forms, including:
- 1-aryl-3-R2-4,5-dihydro-1H-pyrazol-5-ones (IIa): This form is favored when electron-withdrawing groups are present on the aryl ring. For example, the presence of a nitro group in 1-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one leads to the isolation of the IIa form [].
- 1-aryl-3-R2-1H-pyrazol-5-ols (IIb): This form is preferred with electron-donating groups on the aryl ring. 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol, containing a methoxy group, crystallizes in the IIb form [].
- 2-aryl-5-R2-1,2-dihydro-3H-pyrazol-3-ones (IIc): This tautomer can co-crystallize with the IIb form, as observed with compounds derived from phenylhydrazine [].
Q2: Is there crystallographic evidence to support the existence of these different tautomeric forms?
A2: Yes, X-ray crystallography studies have confirmed the existence of different tautomers of 3-phenyl-1H-pyrazol-5-ol derivatives. For instance:
- The crystal structure of 1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one confirms its existence in the IIa form [].
- The crystal structure of 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-ol confirms its existence in the IIb form [].
- The unambiguous presence of a hydrogen atom bonded to oxygen in 1-n-hexyl-3-phenyl-1H-pyrazol-5-ol confirms its existence as the hydroxy tautomer (IIb form) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


